molecular formula C9H13N3O5S2 B14823548 3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide

Cat. No.: B14823548
M. Wt: 307.4 g/mol
InChI Key: FEIJCKUKFCGVKU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound features a pyridine ring substituted with cyclopropoxy, methylsulfonamido, and sulfonamide groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxypyridine-2-sulfonamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-(methylsulfonamido)pyridine-2-sulfonamide is unique due to its combination of cyclopropoxy, methylsulfonamido, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C9H13N3O5S2

Molecular Weight

307.4 g/mol

IUPAC Name

3-cyclopropyloxy-5-(methanesulfonamido)pyridine-2-sulfonamide

InChI

InChI=1S/C9H13N3O5S2/c1-18(13,14)12-6-4-8(17-7-2-3-7)9(11-5-6)19(10,15)16/h4-5,7,12H,2-3H2,1H3,(H2,10,15,16)

InChI Key

FEIJCKUKFCGVKU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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